molecular formula C24H25ClN2O4 B2786052 5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898440-35-2

5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2786052
CAS No.: 898440-35-2
M. Wt: 440.92
InChI Key: KHJAHSCLUQXEDZ-UHFFFAOYSA-N
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Description

5-((3-Chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic chemical reagent of high purity, designed for research and development purposes. This compound features a complex structure incorporating a 4H-pyran-4-one core, which is functionally substituted with a (3-chlorobenzyl)oxy group at the 5-position. This core structure is further modified at the 2-position with a methyl linker to a 4-(2-methoxyphenyl)piperazine moiety. The integration of the piperazine ring , a privileged scaffold in medicinal chemistry, suggests potential for interaction with various biological targets, particularly in the central nervous system . The specific arrangement of the chlorobenzyl and methoxyphenyl groups is a common pharmacophore strategy aimed at modulating the compound's lipophilicity, electronic properties, and binding affinity . This product is intended for use in laboratory research, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-29-23-8-3-2-7-21(23)27-11-9-26(10-12-27)15-20-14-22(28)24(17-30-20)31-16-18-5-4-6-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJAHSCLUQXEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyranone core, which is known for various biological activities.
  • A piperazine moiety, often associated with pharmacological effects.
  • A chlorobenzyl and a methoxyphenyl substituent that may enhance its biological profile.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of Bcl-2 proteins, which are crucial in regulating cell death pathways. Studies have shown that derivatives similar to this compound can effectively downregulate Bcl-2 expression in various cancer cell lines, leading to increased apoptosis .
StudyCell LineIC50 (µM)Reference
Compound AJurkat (T-cell leukemia)<10
Compound BA431 (epidermoid carcinoma)15

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The presence of the piperazine ring is believed to enhance its interaction with bacterial membranes.

  • Evaluation Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak

These findings suggest a moderate antibacterial effect, indicating potential for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of 5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one have been investigated through various assays such as DPPH and ABTS radical scavenging tests.

  • Results : The compound displayed significant scavenging activity, comparable to well-known antioxidants.
Assay TypeScavenging Activity (%) at 100 µM
DPPH82
ABTS75

This suggests that the compound can effectively neutralize free radicals, potentially contributing to its therapeutic effects .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyranone derivatives demonstrated that modifications at the piperazine moiety could enhance cytotoxicity against specific cancer cell lines. The introduction of methoxy groups was particularly beneficial for increasing potency .
  • Antimicrobial Studies : In a comparative analysis of various pyranone derivatives, it was found that compounds with halogen substitutions exhibited improved antibacterial activity. This aligns with the structure of our compound, suggesting that the presence of chlorine may play a role in its efficacy against bacterial strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to 5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that modifications to the pyranone structure could lead to enhanced cytotoxicity against breast cancer cells (IC50 values as low as 5.71 μM) compared to standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Effects

The piperazine component is crucial for neuropharmacological applications. Compounds with similar structures have been evaluated for their anticonvulsant properties in animal models, with some achieving significant protection against induced seizures. The mechanism often involves modulation of neurotransmitter systems, particularly those related to GABAergic activity, which is essential for seizure control .

Anticancer Mechanism

The anticancer effects are believed to be mediated through multiple pathways:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.
  • Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the formation of new blood vessels that tumors require for growth .

Neuropharmacological Mechanism

For neuropharmacological effects:

  • GABA Receptor Modulation : The compound may enhance GABAergic transmission, providing anticonvulsant effects.
  • Dopaminergic Activity : The presence of the methoxyphenyl group may influence dopaminergic pathways, potentially contributing to mood stabilization and anti-anxiety effects .

Antitumor Studies

A significant study focused on the synthesis and evaluation of pyranone derivatives showed that modifications at specific positions (like those found in 5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one) led to enhanced activity against various cancer cell lines (e.g., MCF-7 and HepG2). The findings indicated that structural diversity plays a critical role in biological activity .

Neuropharmacological Research

In neuropharmacology, a series of experiments assessed the anticonvulsant properties of related compounds using picrotoxin-induced seizure models. Results demonstrated significant protective effects, with some compounds achieving up to 100% protection at certain dosages .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with three analogs from the provided evidence, focusing on substituent variations, molecular properties, and synthetic considerations.

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Benzyl Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Purity/Notes Reference
Target: 5-((3-Chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one 3-chloro 2-methoxyphenyl Not provided Not provided N/A N/A
Analog 1: 5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 3-chloro 2-fluorophenyl C₂₃H₂₂ClFN₂O₃ 428.888 ChemSpider ID: 18433909
Analog 2: 2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one 3-nitro 2-methoxyphenyl Not provided Not provided JS-dependent data*
Analog 3: 2-((3-Chlorobenzyl)oxy)-6-(piperazin-1-yl)pyrazine 3-chloro N/A (pyrazine core) C₁₆H₁₈ClN₅O 331.80 (calculated) 98+% purity

Key Observations

The 3-nitro substituent (Analog 2) could increase polarity, affecting solubility and binding affinity .

Piperazine Substituent Effects: The 2-methoxyphenyl group (target and Analog 2) is electron-donating, which may enhance interactions with aromatic residues in receptor binding pockets.

Core Structure Modifications: Analog 3 replaces the pyranone core with a pyrazine ring, significantly altering the compound’s electronic structure and likely its biological target profile .

Q & A

Q. What are the optimal synthetic pathways for preparing 5-((3-chlorobenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one?

The compound’s synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyran-4-one core via cyclization of diketones or ester derivatives under acidic/basic conditions .
  • Step 2 : Introduction of the 3-chlorobenzyloxy group at position 5 using nucleophilic substitution (e.g., Williamson ether synthesis) with 3-chlorobenzyl chloride and a deprotonated hydroxyl intermediate .
  • Step 3 : Functionalization at position 2 with the piperazine moiety. This involves coupling 4-(2-methoxyphenyl)piperazine with a bromomethyl or chloromethyl intermediate via Buchwald-Hartwig amination or SN2 reactions .
  • Optimization : Reaction efficiency depends on catalysts (e.g., Pd for coupling), solvent polarity (DMF or THF), and temperature control (60–100°C) .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the piperazine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C24H24ClN2O4) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How does the piperazine moiety influence the compound’s physicochemical properties?

  • Solubility : The basic piperazine nitrogen enhances water solubility at acidic pH, critical for in vitro assays .
  • Lipophilicity : LogP calculations (e.g., using ChemDraw) predict membrane permeability, with the 2-methoxyphenyl group increasing hydrophobicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Case Study : Compare activity data for pyran-4-one derivatives with varying substituents. For example, 3-chlorobenzyloxy analogs may show higher antimicrobial activity than 4-chlorobenzyloxy variants due to steric effects .
  • Methodology : Use standardized assays (e.g., MIC for antimicrobials, IC50 for kinase inhibition) and control variables (pH, cell lines) to minimize inter-study variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to serotonin/dopamine receptors (common targets for piperazine derivatives) using AutoDock Vina. Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the chlorobenzyl group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) to identify key binding residues .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (0.5–2 mol%), temperature (60–120°C), and solvent ratio (DMF:H2O). Response surface methodology (RSM) identifies optimal conditions .
  • Byproduct Analysis : LC-MS monitors intermediates (e.g., demethylated byproducts) to adjust reaction quenching times .

Q. How can in vitro ADME studies guide further development?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify metabolic liabilities .
  • Permeability : Caco-2 cell assays predict intestinal absorption, with TEER measurements validating monolayer integrity .

Q. What mechanistic insights explain the compound’s activity in kinase inhibition assays?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-binding site competition assays. IC50 values are normalized to staurosporine controls .
  • Enzyme Kinetics : Michaelis-Menten plots (Lineweaver-Burk) determine inhibition modality (competitive vs. non-competitive) .

Q. How do structural modifications impact stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation products via UPLC-QTOF to identify labile groups (e.g., ester hydrolysis in pyranone) .
  • Thermal Analysis : TGA/DSC assesses melting points and decomposition thresholds (>200°C typical for aromatic systems) .

Q. What approaches validate target engagement in cellular models?

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down bound proteins from lysates, followed by streptavidin-HRP western blotting .
  • Knockdown/Rescue : siRNA silencing of putative targets (e.g., 5-HT2A receptor) and measure activity loss, rescued by overexpression .

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